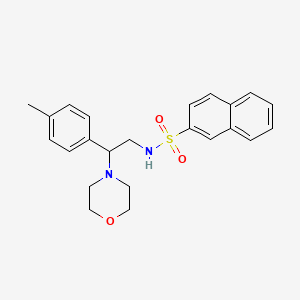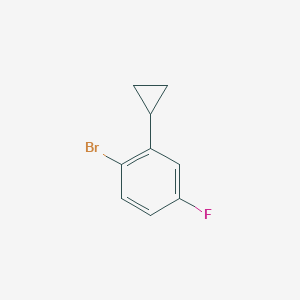
(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one is a versatile chemical compound known for its complex structure and diverse applications in various fields. This compound is characterized by its unique oxacyclotetradecanone ring structure with a hydroxyimino group at the 11th position, which contributes to its high reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one typically involves the cyclization of a suitable linear precursor followed by the introduction of the hydroxyimino group. One common method includes the use of a cyclization reaction under acidic or basic conditions to form the oxacyclotetradecanone ring. The hydroxyimino group can then be introduced through an oximation reaction using hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The oximation step can be carried out in continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxacyclotetradecanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxacyclotetradecanone derivatives.
Aplicaciones Científicas De Investigación
(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The oxacyclotetradecanone ring structure provides a stable framework for these interactions, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one: shares similarities with other oxacyclotetradecanone derivatives and hydroxyimino compounds.
Oxacyclotetradecanone derivatives: Compounds with variations in the ring structure or substituents.
Hydroxyimino compounds: Compounds with different ring systems but containing the hydroxyimino group.
Uniqueness
- The combination of the oxacyclotetradecanone ring and the hydroxyimino group in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
(11E)-11-hydroxyimino-oxacyclotetradecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c15-13-10-6-4-2-1-3-5-8-12(14-16)9-7-11-17-13/h16H,1-11H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYARNGEJVBOBI-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCCC(=NO)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC(=O)OCCC/C(=N/O)/CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2582884.png)
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)
![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2582889.png)


![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)


![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)
![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)
![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)

